molecular formula C9H9N3O2 B2488196 2,6-dimethyl-5-nitro-2H-indazole CAS No. 1092346-56-9

2,6-dimethyl-5-nitro-2H-indazole

Cat. No.: B2488196
CAS No.: 1092346-56-9
M. Wt: 191.19
InChI Key: WUUCOIZEKRTSGE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Synthesis

The study of indazoles, bicyclic heterocyclic aromatic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, dates back to the late 19th century. The pioneering work of Emil Fischer in the early 1880s laid the groundwork for the synthesis of this important class of compounds. Fischer's initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid to produce the 1H-indazole core.

Over the decades, a multitude of synthetic strategies have been developed to access the indazole framework, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions. Early methods often relied on the cyclization of appropriately substituted benzene derivatives. A notable classical method is the Jacobson indazole synthesis , which involves the treatment of N-nitroso-o-toluidides with a base.

More contemporary approaches have focused on transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, offering milder conditions and greater functional group tolerance. The Davis-Beirut reaction , a versatile N-N bond-forming heterocyclization, has emerged as a powerful tool for the synthesis of 2H-indazoles from inexpensive starting materials without the need for toxic metals. researchgate.netnih.gov This reaction can proceed under both acidic and basic conditions and has been instrumental in the preparation of a wide array of 2H-indazole derivatives. researchgate.netchemicalbook.com

The evolution of synthetic methodologies has enabled chemists to systematically explore the chemical space of indazole derivatives, leading to the discovery of compounds with diverse applications.

General Overview of Indazole Derivatives in Contemporary Chemical Research

Indazole derivatives are a cornerstone of modern medicinal chemistry, with a vast number of synthetic analogues exhibiting a broad spectrum of biological activities. The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. This has led to the development of several FDA-approved drugs containing the indazole core.

The pharmacological profile of indazole derivatives is remarkably diverse, encompassing:

Anticancer agents: Many indazole-containing compounds function as kinase inhibitors, playing a crucial role in cancer therapy.

Anti-inflammatory drugs: The non-steroidal anti-inflammatory drug (NSAID) benzydamine (B159093) is a well-known example.

Antimicrobial and antiviral agents: Researchers have explored indazole derivatives for their potential to combat bacterial, fungal, and viral infections.

Cardiovascular drugs: Certain indazoles have been investigated for their effects on the cardiovascular system.

Beyond medicinal chemistry, indazole derivatives are also finding applications in materials science, where their unique photophysical properties are being harnessed for the development of fluorescent probes and other advanced materials. The versatility of the indazole scaffold ensures its continued prominence in various fields of chemical research.

Specific Academic Relevance of 2,6-dimethyl-5-nitro-2H-indazole within Heterocyclic Chemistry

The compound This compound represents a specific substitution pattern on the indazole core that is of interest for several reasons within the academic study of heterocyclic chemistry. The presence of two methyl groups and a nitro group at defined positions on the 2H-indazole tautomer influences its electronic properties, reactivity, and potential for further functionalization.

While extensive research on this exact isomer is not widely documented in publicly available literature, its structural features suggest several areas of academic exploration:

Synthesis and Characterization: The development of a regioselective synthesis for this compound would be a valuable academic exercise. The challenge lies in controlling the N2-alkylation of the indazole precursor and the regioselective nitration of the benzene ring. Detailed characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with X-ray crystallography, would be essential to unambiguously confirm its structure.

Comparative Studies: The properties of this compound could be compared with its other isomers, such as the corresponding 1H-indazole tautomer or isomers with different substitution patterns. Such studies provide fundamental insights into the structure-property relationships within the indazole family.

Reactivity Studies: The nitro group offers a handle for further chemical transformations. For instance, its reduction to an amino group would provide a key intermediate for the synthesis of more complex, potentially biologically active, indazole derivatives. The electron-withdrawing nature of the nitro group also influences the reactivity of the indazole ring system towards nucleophilic and electrophilic reagents.

Due to the limited specific data available for This compound , the following table presents hypothetical or expected data based on the analysis of closely related compounds and general principles of heterocyclic chemistry.

PropertyExpected Data / Characteristic
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Physical Appearance Likely a crystalline solid, potentially yellow in color due to the nitro group.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in water.
1H NMR Expected signals for two methyl groups (singlets), and aromatic protons on the indazole ring. The chemical shifts would be influenced by the positions of the substituents.
13C NMR Expected signals for the two methyl carbons and the seven carbons of the indazole ring system. The carbon bearing the nitro group would be significantly deshielded.
IR Spectroscopy Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the ring system.

Table 1: Predicted Physicochemical Properties of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-3-8-7(5-11(2)10-8)4-9(6)12(13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUCOIZEKRTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 2,6 Dimethyl 5 Nitro 2h Indazole

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2,6-dimethyl-5-nitro-2H-indazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm its constitution and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-Resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural assignment of this compound, both ¹H and ¹³C NMR spectroscopy would be crucial.

While specific NMR data for this compound is not published, analysis of related compounds such as 2,3-dimethyl-2H-indazol-6-amine hydrochloride and 2-methyl-5-nitro-2H-indazole allows for the prediction of the expected spectral features. chemicalbook.comnih.gov The ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups, with one being a singlet for the N-methyl group and the other a singlet for the C-methyl group. The aromatic protons on the indazole ring would appear as distinct multiplets or doublets, with their chemical shifts and coupling constants providing information about their relative positions. The presence of the nitro group would significantly influence the chemical shifts of the adjacent protons, causing them to resonate at a lower field.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital in confirming the position of the methyl groups and the nitro group on the indazole scaffold by observing long-range correlations between protons and carbons. For instance, a correlation between the N-methyl protons and the C7a and C3 carbons (if applicable based on the specific isomer) would confirm the N-methylation site.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₉N₃O₂. The calculated exact mass for this formula is 191.0695 g/mol . nih.gov

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would provide further structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). For the indazole ring, fragmentation could involve the loss of N₂ (28 Da) or HCN (27 Da). The analysis of the fragmentation pattern of isomers like 2-methyl-5-nitro-2H-indazole can provide insights into the expected fragmentation of the target compound. nist.gov

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Purity Assessment and Isomer Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be essential for the analysis of this compound for several reasons.

Firstly, LC-MS is an excellent tool for assessing the purity of a synthesized compound. The chromatogram would indicate the presence of any impurities, and the mass spectrometer would help in their identification. Secondly, in the synthesis of substituted indazoles, the formation of isomers is a common issue. For instance, the methylation of a nitro-indazole can occur at different nitrogen atoms, leading to a mixture of isomers. LC, with its high-resolution separation capabilities, can separate these isomers, and the subsequent MS analysis can confirm their identity based on their mass-to-charge ratio and fragmentation patterns. While specific LC-MS data for this compound is not available, commercial suppliers of related compounds like 2,3-dimethyl-6-nitro-2H-indazole often provide LC-MS data to certify the purity of their products. bldpharm.compharmaffiliates.combldpharm.com

X-ray Crystallographic Analysis of this compound and its Analogues

Determination of Crystal System, Space Group, and Unit Cell Parameters

The first step in X-ray crystallographic analysis is the determination of the crystal system, space group, and unit cell parameters. This information defines the symmetry and the dimensions of the repeating unit in the crystal lattice. For instance, the analogue 2,3-dimethyl-6-nitro-2H-indazole crystallizes in the triclinic space group P-1. nih.gov In contrast, 2-methyl-6-nitro-2H-indazole has been reported to crystallize in the monoclinic space group P2₁/c. nih.govresearchgate.net The specific crystal system and space group for this compound would depend on how the molecules pack in the solid state, which is influenced by intermolecular interactions.

Table 1: Crystallographic Data for Analogues of this compound

Compound2,3-dimethyl-6-nitro-2H-indazole nih.gov2-methyl-6-nitro-2H-indazole nih.govresearchgate.net
Molecular Formula C₉H₉N₃O₂C₈H₇N₃O₂
Molecular Weight 191.19177.17
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 6.5800(13)3.793(3)
b (Å) 7.2050(14)12.200(8)
c (Å) 10.752(2)16.675(11)
α (°) ** 75.07(3)90
β (°) 74.67(3)95.722(9)
γ (°) 66.73(3)90
Volume (ų) **444.81(19)767.7(9)
Z 24

Detailed Analysis of Molecular Geometry and Planarity of the Indazole System

A detailed analysis of the crystal structure of this compound would reveal precise bond lengths and angles. The indazole ring system is expected to be largely planar. In the case of 2,3-dimethyl-6-nitro-2H-indazole, the indazole ring system is nearly planar, with a maximum deviation of -0.019 Å. nih.gov Similarly, for 2-methyl-6-nitro-2H-indazole, the indazole ring system is also almost planar, with a maximal deviation of 0.0118 Å for the N3 atom. nih.gov

The planarity of the indazole ring is a key feature, and the orientation of the substituent groups relative to this plane is of conformational interest. In the crystal structure of 2-methyl-6-nitro-2H-indazole, the nitro group is slightly twisted out of the plane of the indazole ring. nih.gov A similar analysis for this compound would determine the dihedral angle between the nitro group and the indazole ring, which can be influenced by steric interactions with the adjacent methyl group. The crystal packing would also be analyzed to identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal lattice. For example, in the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, weak intermolecular C-H···O interactions and π-π stacking between the indazole rings are observed. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs, Including Hydrogen Bonding and π-Stacking

The crystal structure of 2,3-dimethyl-6-nitro-2H-indazole is characterized by specific intermolecular forces that dictate the packing of the molecules in the solid state. These interactions include weak C-H···O hydrogen bonds and π-π stacking interactions.

The C-H···O interactions link the molecules into centrosymmetric dimers, forming R(18) ring motifs. nih.gov These hydrogen bonds are considered to play a significant role in the stabilization of the crystal structure.

Table 1: Intermolecular Interaction Data for 2,3-dimethyl-6-nitro-2H-indazole

Interaction TypeDonor-AcceptorDistance (Å)
C-H···O Hydrogen BondC-H···O-
π-π StackingCg1—Cg23.632(1)
π-π StackingCg2—Cg23.705(1)
Cg1 and Cg2 represent the centroids of the five- and six-membered rings of the indazole core, respectively. nih.gov

Conformational Studies and Stereochemical Considerations

The indazole ring system in 2,3-dimethyl-6-nitro-2H-indazole is nearly planar. nih.gov The maximum deviation from the plane is observed for the carbon atom to which the nitro group is attached, with a deviation of -0.019(3) Å. nih.gov The atoms of the nitro group and the methyl groups attached to the indazole ring also show slight deviations from the plane of the ring system. nih.gov

The planarity of the bicyclic indazole core is a key stereochemical feature of this molecule. The dihedral angle between the plane of the five-membered ring (N1/N2/C3/C4/C9) and the six-membered ring (C4-C9) is a mere 0.80(3)°. nih.gov

Table 2: Selected Torsion Angles and Planarity Data for 2,3-dimethyl-6-nitro-2H-indazole

ParameterValue
Dihedral Angle (Ring A/Ring B)0.80(3)°
Maximum Deviation from Planarity (C6)-0.019(3) Å
Ring A: N1/N2/C3/C4/C9, Ring B: C4-C9 nih.gov

Theoretical and Computational Chemistry Studies on 2,6 Dimethyl 5 Nitro 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods can determine a wide range of properties, including molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopy

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecules due to its balance of accuracy and computational cost. For a molecule like 2,6-dimethyl-5-nitro-2H-indazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can provide a detailed picture of its electronic landscape. nih.govmdpi.com

These calculations can predict key reactivity indicators. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's susceptibility to electrophilic and nucleophilic attack. The distribution of these frontier orbitals across the indazole ring and its substituents would reveal the most probable sites for chemical reactions. Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and highlights regions of positive and negative potential, offering clues to intermolecular interactions.

In the realm of spectroscopy, DFT is instrumental in predicting vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). By calculating the vibrational modes, a theoretical spectrum can be generated, which, when compared with experimental data, can confirm the molecular structure. Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the photophysical properties of the molecule.

Ab Initio and Semi-Empirical Methodologies for Energetic Calculations

While DFT is widely used, other quantum chemical methods also offer valuable information. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization. nih.govnih.gov These methods can provide highly accurate energetic data, particularly when used with large basis sets. researchgate.net For this compound, ab initio calculations would be crucial for obtaining precise values for properties like the total energy, ionization potential, and electron affinity.

Semi-empirical methods, such as AM1, represent a more computationally economical approach. mdpi.com While less accurate than DFT or ab initio methods, they can be useful for preliminary investigations of large systems or for exploring potential energy surfaces. mdpi.com For instance, a rapid conformational analysis of the methyl groups in this compound could be efficiently performed using a semi-empirical method before undertaking more rigorous calculations. The utility of semi-empirical methods as an exploratory tool has been noted in tautomerism studies of related indazole systems, showing good correlation with higher-level calculations. mdpi.com

Tautomeric Equilibria and Stability Investigations

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. nih.gov The position of this proton significantly influences the molecule's physical, chemical, and biological properties. nih.gov

Comparative Analysis of 1H- and 2H-Indazole Tautomers

For substituted indazoles, one tautomer is typically more stable than the other. Computational studies on a wide range of indazoles have shown that the 1H-tautomer is generally the more stable form. mdpi.comresearchgate.netnih.gov This increased stability is often attributed to greater aromaticity of the benzenoid system in the 1H-form compared to the quinonoid character in the 2H-form. researchgate.net

In the case of this compound, the presence of the methyl group at the 2-position fixes the tautomeric form as 2H. A comparative analysis would therefore involve comparing its stability to the corresponding 1,6-dimethyl-5-nitro-1H-indazole. Based on general findings for indazole derivatives, it is highly probable that the 1H-tautomer would be thermodynamically more stable. researchgate.netnih.gov The energy difference between these two tautomers can be accurately calculated using methods like MP2 or DFT. For the parent indazole, the 1H-tautomer is reported to be more stable by approximately 15 kJ·mol⁻¹ at the MP2/6-31G** level of theory. nih.gov The presence of substituents, such as the methyl and nitro groups, would modulate this energy difference.

Computational Modeling of Tautomerization Pathways and Free Energy Profiles

Beyond determining the relative stabilities of the tautomers, computational chemistry can model the transition state and the energy barrier for the tautomerization process. This involves locating the transition state structure for the interconversion between the 1H- and 2H-forms and calculating the activation energy. Such calculations provide insights into the kinetics of the tautomerization equilibrium.

The free energy profiles for tautomerization can be constructed by considering not only the electronic energies but also the zero-point vibrational energies, thermal corrections, and entropy contributions. The influence of solvent can also be incorporated using implicit or explicit solvent models, which is crucial as the polarity of the medium can affect the relative stability of the tautomers and the height of the energy barrier. For related indazole systems, computational studies have successfully mapped these free energy profiles, providing a comprehensive understanding of the tautomeric equilibrium.

Molecular Modeling and Docking Studies for Potential Interactions with Macromolecules (general)

In a typical docking study, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a receptor. A scoring function is then used to estimate the binding affinity and to identify the most favorable binding pose. The predicted interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking.

Computational Elucidation of Reaction Mechanisms and Transition States

The formation of the 2H-indazole scaffold, particularly from nitroaromatic precursors, involves complex reaction mechanisms that have been the subject of theoretical and computational investigation. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on analogous systems, such as the Cadogan and Davis-Beirut reactions, which are classical methods for synthesizing 2H-indazoles. nih.gov

One of the most relevant pathways for the formation of 2H-indazoles from nitroaromatic compounds is the Cadogan reductive cyclization. nih.gov This reaction is traditionally carried out at high temperatures with reducing agents like trialkyl phosphites. nih.gov The widely accepted mechanism has long been thought to proceed through the exhaustive deoxygenation of the nitro group to form a highly reactive nitrene intermediate, which then undergoes cyclization. nih.gov

However, recent computational and experimental studies on related systems have begun to challenge and refine this model, suggesting that non-nitrene pathways may also be operative. nih.gov For instance, theoretical studies on the molybdenum-mediated Cadogan reaction for the synthesis of indoles from o-nitrostyrenes have provided a detailed look into the energetics of the reductive cyclization process. acs.org These density functional theory (DFT) calculations have explored various mechanistic alternatives, including the role of the metal catalyst and the nature of the intermediates. acs.org

A key finding from these computational studies is the characterization of different electronic states of the nitrene intermediate. The triplet state is often calculated to be the ground state of the nitrene. acs.org However, the activation barrier for cyclization from the triplet state can be quite high, which may not be consistent with the experimental conditions of some milder reductive cyclization reactions. acs.org In contrast, the singlet state of the nitrene, although higher in energy, can have a much lower activation barrier for the cyclization step. acs.org This suggests that the reaction may proceed through the singlet state, with the fleeting nitrene intermediate not having enough time to relax to the triplet ground state. acs.org

The following table summarizes the calculated energy differences and activation barriers for the cyclization of a nitrene intermediate in a model system, highlighting the different reactivities of the singlet and triplet states.

ParameterEnergy (kcal/mol)
Energy difference (Triplet - Singlet nitrene)-9.3
Activation barrier for cyclization (Singlet state)5.8
Activation barrier for cyclization (Triplet state)Incompatible with low temperature

Data adapted from a theoretical study on a related system. acs.org

Furthermore, recent research has provided direct evidence for the involvement of oxygenated intermediates in the formation of 2H-indazoles, suggesting that the deoxygenation of the nitro group may not be exhaustive before cyclization. nih.gov The isolation and characterization of 2H-indazole N-oxides as competent intermediates in an interrupted Cadogan/Davis-Beirut reaction provides a significant update to the classical mechanistic model. nih.gov This suggests that the intramolecular cyclization might occur from a nitroso intermediate, which is formed by the partial reduction of the nitro group. nih.gov

The proposed mechanism involving a 2H-indazole N-oxide intermediate is depicted in the following scheme:

Nitroaromatic Precursor → Nitroso Intermediate → 2H-Indazole N-Oxide → 2H-Indazole

While experimental data on the synthesis of the closely related 2,3-dimethyl-6-nitro-2H-indazole provides some structural information about the final product, detailed computational elucidation of its specific formation mechanism remains an area for future research. nih.gov Such studies would likely employ DFT calculations to map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The calculated energetic profiles would provide a deeper understanding of the reaction kinetics and thermodynamics, and could aid in optimizing reaction conditions for the synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization of 2,6 Dimethyl 5 Nitro 2h Indazole

Transformations Involving the Nitro Group

The nitro group at the 5-position of the indazole ring is a key site for chemical modification, primarily through reduction to an amino group or by activating the aromatic ring for nucleophilic substitution.

Selective Reduction of the Nitro Moiety to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 2,6-dimethyl-5-amino-2H-indazole, a crucial intermediate for further functionalization. This conversion can be achieved using various reducing agents under controlled conditions to ensure selectivity and high yields.

Common methods for this reduction include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often employs catalysts like palladium on carbon (Pd/C) with a hydrogen source. Chemical reductions can be performed with reagents such as tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite. The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Selective Reduction of Nitroarenes to Primary Amines

Reagent Conditions Product Yield (%) Reference
Hydrazine glyoxylate/Zinc powder Room Temperature Corresponding amine Good niscpr.res.in
Hydrazine glyoxylate/Magnesium powder Room Temperature Corresponding amine Good niscpr.res.in
Nickel-catalyzed hydrosilylation Mild conditions Corresponding amine Good to excellent rsc.org
Sodium sulfide (B99878) (or hydrogen sulfide and base) Varies Corresponding amine Varies wikipedia.org
Tin(II) chloride Varies Corresponding amine Varies wikipedia.org
Iron in acidic media Varies Corresponding amine Varies wikipedia.org
Catalytic hydrogenation (e.g., Raney nickel, Pd/C) Varies Corresponding amine Varies wikipedia.org

Role of the Nitro Group in Activating Nucleophilic Aromatic Substitution on the Indazole Ring

The strongly electron-withdrawing nature of the nitro group significantly activates the indazole ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 2,6-dimethyl-5-nitro-2H-indazole, the nitro group at C5 facilitates nucleophilic attack at the C4 and C6 positions of the benzene (B151609) portion of the indazole ring. However, since the C6 position is already substituted with a methyl group, nucleophilic attack is generally directed to the C4 and C7 positions. The presence of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution reaction. This allows for the introduction of a wide range of nucleophiles, including alkoxides, thiolates, and amines, leading to the synthesis of diverse derivatives.

Functionalization of the Indazole Core and Methyl Groups

Beyond the reactivity of the nitro group, the indazole core and the methyl substituents offer additional sites for chemical modification.

Electrophilic Substitution Reactions on the Methyl Substituents

While the indazole ring itself is electron-deficient due to the nitro group, the methyl groups can undergo electrophilic substitution reactions, although this is less common. Such reactions would typically require harsh conditions and may not be as regioselective as other functionalization methods.

Directed C-H Functionalization Strategies on the Indazole Ring System

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, providing a more atom-economical and efficient way to modify heterocyclic systems. rsc.orgresearchgate.net For 2H-indazoles, transition-metal-catalyzed C-H activation has emerged as a powerful tool. rsc.orgnih.govacs.orgnih.govnih.gov These methods can direct the introduction of various functional groups to specific positions on the indazole ring, often with high regioselectivity. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org Such strategies could potentially be applied to this compound to introduce substituents at the C3, C4, or C7 positions. The directing-group ability of the pyrazole (B372694) nitrogen atoms plays a crucial role in controlling the regioselectivity of these reactions.

Table 2: C-H Functionalization of 2H-Indazoles

Catalyst/Method Position Functionalized Type of Functionalization Reference
Iron(III) nitrate C7 Nitration researchgate.net
Rhodium(III) catalysis C3 Hydroxymethylation nih.gov
Rhodium(III) catalysis C3 Acylation nih.gov
Iodine-mediated Benzylic C-H Hydrogen transfer nih.gov

Nucleophilic Aromatic Substitution Pathways at Activated Positions

As mentioned in section 5.1.2, the nitro group activates the indazole ring for nucleophilic aromatic substitution. While the primary positions for attack are ortho and para to the nitro group, other positions can also be targeted depending on the reaction conditions and the nature of the nucleophile. The presence of the two methyl groups can also influence the regioselectivity of these reactions through steric hindrance. For instance, in a related compound, 2-methyl-6-nitro-2H-indazole, nucleophilic attack by sodium methoxide (B1231860) in DMSO occurs at the C5 position.

Cycloaddition and Ring-Closing Reactions Involving the Indazole Moiety

Following a comprehensive review of available scientific literature, specific studies detailing the participation of this compound in cycloaddition or ring-closing reactions could not be identified. While the indazole core is known to participate in such transformations in a general sense, research explicitly documenting these reaction pathways for this particular substituted derivative is not present in the surveyed databases.

General methodologies for 2H-indazole synthesis and functionalization exist, including cycloaddition approaches like the [3+2] dipolar cycloaddition of arynes and sydnones to form the 2H-indazole ring system. Additionally, intramolecular cyclization reactions, such as the reductive cyclization of ortho-nitrobenzylidene amines or the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, are established routes to the 2H-indazole scaffold. However, the application of these methods to or starting from this compound has not been specifically reported.

Regioselective Functionalization Studies for Synthetic Diversification

Detailed research findings on the regioselective functionalization of this compound are not available in the current scientific literature. The field of C-H bond functionalization has provided numerous strategies for the selective modification of the indazole nucleus, often directed by the nitrogen atoms or existing substituents. nih.govresearchgate.net For instance, rhodium-catalyzed C-H activation has been successfully employed for the ortho-functionalization of 2-aryl-2H-indazoles. researchgate.net

Studies on other indazole derivatives have highlighted the challenges and strategies for achieving regioselectivity. For example, the alkylation of N-unsubstituted indazoles can lead to mixtures of N1 and N2 products, with the ratio being influenced by the substrate's electronic properties, the reagents, and the reaction conditions. beilstein-journals.org Research on methyl 5-bromo-1H-indazole-3-carboxylate has demonstrated that high regioselectivity for either N1 or N2 alkylation can be achieved by carefully selecting the base and solvent system. beilstein-journals.org Furthermore, methods for the regioselective C3-formylation of 2H-indazoles have also been developed. thieme-connect.de

However, there are no specific studies that apply these or other regioselective functionalization techniques to this compound. The electronic effects of the 5-nitro group (electron-withdrawing) and the 6-methyl group (electron-donating), combined with the steric influence of the 2- and 6-methyl groups, would be expected to significantly influence the reactivity and regioselectivity of the indazole core. Without experimental data, any discussion of potential reaction outcomes would be speculative.

Due to the absence of specific research on the cycloaddition, ring-closing, and regioselective functionalization reactions of this compound, no data tables of research findings can be provided.

Structure Activity Relationship Sar Studies of 2,6 Dimethyl 5 Nitro 2h Indazole and Its Analogues Excluding Clinical Data

Impact of Substituent Position (Methyl and Nitro Groups) on Molecular Reactivity

The reactivity of the indazole core is significantly modulated by the electronic effects of its substituents. In 2,6-dimethyl-5-nitro-2H-indazole, the presence of two electron-donating methyl groups and one electron-withdrawing nitro group creates a unique electronic environment that influences its reactivity.

The nitro group at the 5-position, being a strong electron-withdrawing group, decreases the electron density of the benzene (B151609) ring, making it more susceptible to nucleophilic attack. Conversely, the methyl groups at the 2- and 6-positions are electron-donating, which can partially counteract the effect of the nitro group. The position of these substituents is critical. A nitro group at the 6-position, as seen in the isomer 2,3-dimethyl-6-nitro-2H-indazole, would exert a different electronic influence on the heterocyclic pyrazole (B372694) ring compared to the 5-nitro position. nih.gov The planarity of the indazole ring system, as observed in the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, is a key feature, with the nitro group being nearly coplanar with the ring. nih.gov This planarity facilitates electronic delocalization and influences intermolecular interactions.

The methylation of the indazole nitrogen to form 2H-indazoles is a common synthetic step. The reaction of 3-methyl-6-nitro-1H-indazole with iodomethane (B122720), for instance, yields 2,3-dimethyl-6-nitro-2H-indazole. nih.gov The regioselectivity of N-alkylation is a well-studied aspect of indazole chemistry and is influenced by the existing substituents on the ring.

Influence of Indazole Core Modifications on Interaction Profiles

Modifications to the indazole core, such as the introduction or alteration of substituents, can profoundly impact the molecule's interaction with biological targets. While specific interaction data for this compound is not extensively available, general principles can be drawn from related indazole derivatives.

For instance, in a series of 2-phenyl-2H-indazole derivatives, the introduction of various substituents on the 2-phenyl ring led to a range of antiprotozoal activities. nih.govmdpi.com This highlights that modifications at the N-2 position can significantly alter the biological profile. Therefore, replacing the N-2 methyl group in this compound with larger or more functionalized groups would likely have a substantial impact on its interactions.

Furthermore, modifications at other positions of the indazole ring are also critical. Studies on 3-substituted and 6-substituted indazole derivatives have demonstrated the importance of these positions for various biological activities. nih.gov For example, 3-chloro-6-nitro-1H-indazole derivatives have been explored for their antileishmanial properties, indicating that the nature of the substituent at position 3 is a key determinant of activity. nih.gov

The following table summarizes the impact of different substituents on the indazole core based on findings from related compounds.

Modification PositionSubstituent TypeGeneral Impact on ActivityReference
N-2Phenyl and substituted phenylModulates antiprotozoal activity nih.govmdpi.com
C-3ChloroContributes to antileishmanial activity in 6-nitroindazoles nih.gov
C-3, C-6VariousImportant for diverse biological activities nih.gov

Elucidation of Structural Features Contributing to Pharmacological Relevance (General)

The pharmacological relevance of indazole derivatives is often attributed to their ability to act as bioisosteres of purines, enabling them to interact with a variety of enzymes and receptors. The specific substitution pattern of this compound likely confers a distinct pharmacological profile.

The nitro group is a common feature in many biologically active molecules. Its presence can be crucial for activity, as seen in various antimicrobial and anticancer agents. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets and may also be involved in the mechanism of action through reduction to reactive intermediates.

The methyl groups, while seemingly simple, also play a vital role. They can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, methyl groups can provide steric bulk that may either promote or hinder binding to a target, depending on the topology of the binding site. The combination of a planar aromatic system with strategically placed substituents is a common motif in pharmacologically active compounds. nih.gov

Comparative SAR Analysis with Related Indazole Isomers and Derivatives

A comparative analysis of this compound with its isomers and other derivatives is essential for understanding the fine-tuning of its structure-activity relationship.

Isomers:

2,3-Dimethyl-6-nitro-2H-indazole: This isomer has been synthesized and its crystal structure determined. nih.gov The shift of the nitro group from the 5- to the 6-position and the methyl group from the 6- to the 3-position would significantly alter the molecule's dipole moment and electronic distribution, leading to different interaction profiles with biological targets.

2,3-Dimethyl-5-nitro-2H-indazole: The existence of this isomer is noted through its commercial availability. bldpharm.com The placement of the second methyl group at C-3 instead of C-6 would impact the steric environment around the pyrazole part of the ring system.

2-Benzyl-6-nitro-2H-indazole: Replacing the N-2 methyl with a benzyl (B1604629) group introduces a larger, more flexible substituent, which can lead to different binding modes and activities. The crystal structure of this compound has also been reported. researchgate.net

The following table provides a comparative overview of these related indazole derivatives.

CompoundSubstitution PatternKey Differences from this compoundReference
This compound 2-CH₃, 6-CH₃, 5-NO₂--
2,3-Dimethyl-6-nitro-2H-indazole2-CH₃, 3-CH₃, 6-NO₂Positional isomer of methyl and nitro groups nih.gov
2,3-Dimethyl-5-nitro-2H-indazole2-CH₃, 3-CH₃, 5-NO₂Positional isomer of the second methyl group bldpharm.com
2-Methyl-6-nitro-2H-indazole2-CH₃, 6-NO₂Lacks the C-6 methyl group researchgate.net
2-Benzyl-6-nitro-2H-indazole2-Benzyl, 6-NO₂N-2 substituent is benzyl instead of methyl, lacks C-6 methyl, nitro at C-6 researchgate.net

In-depth Analysis of this compound in Advanced Chemical Synthesis

The existing body of research extensively covers related isomers, most notably 2,3-dimethyl-6-nitro-2H-indazole and 2-methyl-6-nitro-2H-indazole . These compounds are frequently cited as crucial intermediates in the synthesis of pharmacologically significant molecules, such as the anticancer drug Pazopanib. The literature provides detailed synthetic pathways, reaction conditions, and analyses for these related structures.

However, the precise substitution pattern of two methyl groups at the 2 and 6 positions, combined with a nitro group at the 5 position, defines a unique chemical entity. In organic chemistry, the specific location of functional groups on an aromatic scaffold dictates the molecule's electronic properties, steric hindrance, and reactivity. Therefore, information regarding other isomers cannot be accurately extrapolated to describe this compound.

Given the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the available scientific literature, it is not possible to provide a detailed and accurate article on its applications in advanced chemical synthesis as a key intermediate, a building block for complex heterocyclic scaffolds, or in the preparation of precursors for pharmacologically relevant compounds.

Further research and publication in the field of synthetic organic chemistry would be necessary to elucidate the potential roles and applications of this compound.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2,6-dimethyl-5-nitro-2H-indazole and its derivatives should prioritize environmentally benign methods. Current synthetic approaches for related nitroindazoles often rely on traditional methods that may involve harsh reagents and generate significant waste. The development of greener alternatives is a critical area for future research.

Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. mdpi.com For instance, the synthesis of various biologically active heterocyclic compounds, including those with nitrogen-containing rings, has benefited from microwave irradiation, which often leads to cleaner reactions with fewer byproducts. mdpi.com

Use of Eco-Friendly Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or even water is a crucial step. nih.govwho.int The use of natural catalysts, such as lemon peel powder, has shown promise in the synthesis of 1H-indazoles, offering a biodegradable and cost-effective option. researchgate.net

Continuous Flow Chemistry: This approach offers enhanced safety, scalability, and efficiency. nih.gov A patent for the synthesis of the related 2,3-dimethyl-6-nitro-2H-indazole highlights the use of dimethyl carbonate as a less toxic methylating agent in a continuous flow process, demonstrating a move towards more sustainable industrial production. mdpi.comnih.gov

Catalyst-Free Reactions: Exploring reaction conditions that eliminate the need for a catalyst altogether is another promising direction. mdpi.com

These green chemistry principles, if applied to the synthesis of this compound, could lead to more sustainable and economically viable production methods. mdpi.com

Advanced Spectroscopic and Crystallographic Studies for Enhanced Structural Understanding

A thorough understanding of the molecular structure and electronic properties of this compound is fundamental for predicting its reactivity and potential applications. While specific data for this isomer is scarce, advanced spectroscopic and crystallographic studies on analogous compounds provide a roadmap for future investigations.

Future research should focus on:

Multinuclear NMR Spectroscopy: Detailed 1H, 13C, and 15N NMR studies are essential for unambiguous structural elucidation and for understanding the electronic effects of the nitro and dimethyl substitutions. tandfonline.comarpgweb.com For example, in related nitroindazoles, the position of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons. tandfonline.com

High-Resolution Mass Spectrometry: Techniques like electrospray ionization (ESI) mass spectrometry can provide precise molecular weight determination and valuable information on fragmentation patterns, aiding in the identification of the compound and its metabolites or degradation products. researchgate.netosti.gov

Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov For the related 2,3-dimethyl-6-nitro-2H-indazole, X-ray crystallography revealed an almost planar indazole ring system and the presence of weak intermolecular C-H···O hydrogen bonds that stabilize the crystal packing. researchgate.net Similar studies on this compound would be invaluable.

A comprehensive dataset from these techniques would provide a solid foundation for the computational modeling and rational design of new derivatives.

Refined Computational Models for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, saving time and resources in the laboratory. For this compound, refined computational models can provide deep insights into its reactivity and potential biological interactions.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energy gap), and global and local reactivity descriptors (e.g., Fukui functions). nih.govarpgweb.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic derivatization efforts. arpgweb.com For other nitroindazole derivatives, DFT studies have successfully correlated calculated parameters with experimental observations of reactivity. arpgweb.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies are crucial for predicting the biological activity or toxicity of a compound based on its molecular structure. nih.govmdpi.comresearchgate.net By developing QSAR models for a series of related nitroindazoles, it would be possible to predict the potential activity of this compound and to design new derivatives with enhanced properties. Key descriptors in such models often include hydrophobicity, molar refraction, and electronic parameters. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: If a potential biological target is identified, molecular docking can predict the binding mode and affinity of this compound to the active site. nih.govrsc.org Subsequent MD simulations can then be used to study the stability of the protein-ligand complex and to understand the dynamic nature of the interactions. mdpi.com These techniques are instrumental in drug discovery and have been applied to other indazole derivatives to explore their interactions with targets like kinases. mdpi.com

The integration of these computational approaches will enable a more rational and efficient exploration of the chemical and biological potential of this compound.

Exploration of Novel Derivatization Pathways and Chemical Space

Expanding the chemical space around the this compound core is essential for discovering new functionalities and applications. Future research should explore a variety of derivatization pathways.

Key strategies could include:

Functionalization of the Nitro Group: The nitro group can be reduced to an amino group, which then serves as a versatile handle for a wide range of chemical transformations, such as amide bond formation or the introduction of other functional groups. nih.gov This has been a common strategy in the synthesis of biologically active indazole derivatives.

Electrophilic Aromatic Substitution: The positions on the benzene (B151609) ring of the indazole core can potentially undergo electrophilic substitution, allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to attach new aryl or alkyl groups to the indazole scaffold, significantly expanding its structural diversity.

Synthesis of Fused-Ring Systems: The indazole core could be used as a building block for the synthesis of more complex, polycyclic heterocyclic systems with potentially novel properties. The synthesis of new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives demonstrates this approach. tandfonline.com

By systematically exploring these derivatization pathways, a library of novel compounds based on the this compound scaffold can be generated for further investigation.

Potential for Application in Emerging Areas of Chemical Science

While the specific applications of this compound are yet to be explored, the broader family of indazole derivatives has shown promise in a variety of fields. Future research should investigate the potential of this compound and its derivatives in emerging areas of chemical science.

Potential areas of application include:

Medicinal Chemistry: Indazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The presence of the nitro group, a common pharmacophore in various therapeutic agents, suggests that this compound could be a valuable scaffold for the development of new drugs. osti.gov For example, other nitroindazoles have been investigated for their antiproliferative and antibacterial activities. tandfonline.comnih.gov

Materials Science: The rigid, planar structure of the indazole ring system, combined with the potential for strong intermolecular interactions, makes these compounds interesting candidates for the development of novel organic materials. This could include organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. researchgate.net

Chemical Biology: As a synthetically accessible small molecule, this compound could be developed into a chemical probe to study biological processes. Its derivatives could be designed to interact with specific biomolecules, helping to elucidate their functions.

The exploration of these potential applications will be driven by the fundamental research into the synthesis, structure, and reactivity of this intriguing molecule.

Q & A

What are the established synthetic routes for 2,6-dimethyl-5-nitro-2H-indazole, and how can reaction conditions be optimized for yield?

Answer:
A common approach involves Friedel-Crafts acylation followed by nitro group introduction and indazole ring closure. For example, analogous syntheses (e.g., 5-amino-3-(3,4-dichlorophenyl)-1H-indazole) use acid chlorides and hydrazine hydrate in DMF for cyclization . Optimization may involve:

  • Catalyst screening : AlCl₃ for Friedel-Crafts efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, iPrOH) to enhance cyclization.
  • Temperature control : Reflux conditions for nitro reduction (e.g., Raney nickel with hydrazine hydrate).
  • Monitoring : TLC/HPLC to track intermediates and by-products.
    Yield improvements often require iterative adjustments to stoichiometry and reaction time .

How can the structure of this compound be rigorously confirmed?

Answer:
Multi-technique validation is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methyl (δ 2.5–3.0 ppm) and nitro (deshielded aromatic protons) groups.
    • IR : Confirm nitro stretches (~1520–1350 cm⁻¹).
  • X-ray crystallography : Use SHELXL for refinement; resolve positional disorder (common in nitro/methyl groups) via iterative least-squares cycles .
  • Elemental analysis : Match calculated/observed C, H, N percentages (±0.3%) .

What advanced strategies resolve contradictions between spectroscopic and crystallographic data?

Answer:
Contradictions (e.g., unexpected tautomerism or crystal packing effects) require:

  • Data cross-validation : Compare solution-state (NMR) and solid-state (X-ray) results.
  • Dynamic NMR : Probe temperature-dependent conformational changes.
  • DFT calculations : Predict stable conformers and compare with experimental data.
  • High-resolution techniques : Use synchrotron X-ray sources to reduce crystallographic ambiguities .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., PKA, CDK) using fluorescence polarization or radiometric assays.
  • SAR studies : Synthesize analogs (e.g., vary nitro/methyl positions) and correlate structural changes with activity .
  • ADMET profiling : Assess solubility (logP), metabolic stability (microsomal assays), and cytotoxicity (MTT assays).
  • Target identification : Use SPR or ITC for binding affinity measurements with suspected targets (e.g., HSF1, AMPA receptors) .

What methodologies are recommended for analyzing by-products in the synthesis of this compound?

Answer:

  • Chromatographic separation : HPLC/GC-MS to isolate and identify impurities (e.g., over-reduction products or regioisomers).
  • Mass spectrometry : High-resolution ESI-MS to assign molecular formulas to unexpected peaks.
  • Mechanistic studies : Probe reaction pathways via deuterium labeling or kinetic isotope effects.
  • Computational modeling : Use Gaussian or ORCA to simulate transition states and predict side reactions .

How should researchers refine crystallographic data for this compound using SHELX software?

Answer:

  • Data processing : Integrate diffraction data with SHELXT for space group determination and initial phase solutions .
  • Refinement in SHELXL :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use restraints for disordered methyl/nitro groups.
    • Validate with R1/wR2 convergence (<5% discrepancy).
  • Twinned data : Apply HKLF5 format and twin-law matrices for accurate intensity deconvolution .

What computational approaches predict the reactivity of this compound in medicinal chemistry applications?

Answer:

  • Docking studies : AutoDock Vina or Glide to model interactions with biological targets (e.g., mGluR5 or HSF1).
  • QSAR modeling : Train models on indazole derivatives’ bioactivity data to predict IC₅₀ values.
  • DFT calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

How can researchers address low reproducibility in synthetic protocols for nitro-substituted indazoles?

Answer:

  • Parameter documentation : Strictly report solvent purity, catalyst batch, and temperature gradients.
  • By-product analysis : Use LC-MS to trace impurities from incomplete nitro reduction or oxidation.
  • Collaborative validation : Share samples with independent labs for spectral and crystallographic cross-checking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.